Heparin, sodium salt

Overview

Description

Heparin sodium salt is a Grade I-A product derived from porcine intestinal mucosa . It is a glycosaminoglycan (GAG) known for its potent anticoagulant properties . This extensively sulfated polysaccharide consists of D-glucosamine and hexuronic acid linked via glycosidic linkages . It finds wide application in biochemical research and cell culture studies .

Synthesis Analysis

Heparin’s complex formation with various elements has been studied extensively . For instance, the complex formation of neodymium with heparin anions was studied by pH-metric titration . The mode and order of conjugating heparin to the alginate backbone greatly affect the modified alginate hydrogels’ structure–properties–function relations .

Chemical Reactions Analysis

Heparin sodium salt is a heterogeneous group of straight-chain anionic mucopolysaccharides, called glycosaminoglycans, having anticoagulant properties . It has been shown that the introduction of complexes of manganese with tetraphenylporphyrin into the composition of composite materials imparts antibacterial properties to the latter .

Physical and Chemical Properties Analysis

Heparin sodium salt is a beige powder with a useful pH range of 5.0 - 7.5 . It is soluble in water to the extent of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . It is stored at room temperature .

Scientific Research Applications

Treatment for Acute Nonlacunar Hemispheric Cerebral Infarctions : Heparin sodium, when administered intravenously within the first 3 hours of stroke symptoms, can aid in the treatment of acute nonlacunar hemispheric cerebral infarctions. This application, however, may increase the frequency of intracranial symptomatic brain hemorrhages (Camerlingo et al., 2005).

Dispersing Single-Walled Carbon Nanotubes (SWNTs) : Heparin sodium salt is effective in dispersing SWNTs, with a preference for larger-diameter tubes. It shows potential in nanotechnology and materials science (Yan et al., 2010).

Antithrombotic Compounds : Low-molecular-weight heparins, derivatives of heparin sodium, are important for the prevention and treatment of venous thromboembolism (Weitz, 1997).

Transdermal Patch of Heparin Sodium : Heparin sodium is used in the formulation of transdermal patches for medical applications, highlighting its versatility in drug delivery systems (Patel et al., 2014).

Preventing Thrombosis in Microsurgical Anastomoses : The use of intraoperative pure intraluminal unfractionated heparin can significantly reduce the rate of vascular thrombosis in microsurgical anastomoses (Ramelli et al., 2019).

Analysis in Pharmaceutical Quality Control : Heparin sodium is analyzed in pharmaceutical studies for quality control and ensuring efficacy in medical applications, especially in injectable forms (Santana et al., 2018).

Antiinflammatory Effects in Ophthalmology : Adding heparin sodium to the irrigating solution in pediatric cataract surgery showed a decrease in postoperative inflammatory and fibrinoid reactions (Bayramlar et al., 2004).

Novel Biomaterials : Heparinized tissue matrices have been developed for use in tissue regeneration and cardiovascular applications, indicating its potential in biomaterial engineering (Jee et al., 2005).

Mechanism of Action

Target of Action

Heparin sodium salt primarily targets Antithrombin III (ATIII) . ATIII is a naturally occurring plasma protease inhibitor . It plays a crucial role in the coagulation pathway by inactivating coagulation enzymes thrombin (factor IIa) and factor Xa .

Mode of Action

Heparin sodium salt interacts with its primary target, ATIII, by binding to it . This binding greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . The interaction between heparin and ATIII results in a conformational change in ATIII , which significantly enhances its ability to inactivate the coagulation enzymes .

Biochemical Pathways

The primary biochemical pathway affected by heparin sodium salt is the coagulation pathway . By accelerating the rate at which ATIII inactivates coagulation enzymes, heparin sodium salt effectively delays the coagulation of blood . This has downstream effects on the formation of blood clots, making heparin sodium salt an effective anticoagulant .

Pharmacokinetics

It is typically administered in low doses for primary prophylaxis and in high doses therapeutically to prevent recurrent thrombosis . When given in therapeutic doses, its anticoagulant effect must be monitored, and the dosage must be adjusted frequently .

Result of Action

The molecular and cellular effects of heparin sodium salt’s action primarily involve the inhibition of blood coagulation . By enhancing the antithrombin-mediated inactivation of coagulation enzymes, heparin sodium salt prevents the formation of blood clots . This makes it an effective treatment for conditions associated with thrombosis, such as pulmonary embolism and atrial fibrillation .

Action Environment

Heparin sodium salt remains active in aqueous solution for up to 2 years at 2–8 °C, provided the solutions have been filtered through a 0.2 mm membrane . Alternatively, 0.06–1% benzyl alcohol may be added to solutions to prevent bacterial growth . It is also known to be water-soluble and may spread in water systems .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Heparin, sodium salt, plays a crucial role in biochemical reactions. It binds reversibly to antithrombin III (ATIII) and significantly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction is vital for its anticoagulant effect .

Cellular Effects

This compound, has significant effects on various types of cells and cellular processes. It can affect the proliferation, adhesion, angiogenesis, migration, and invasion of cancer cells . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound, is primarily through its interaction with ATIII. It binds reversibly to ATIII and greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction is crucial for its anticoagulant effect .

Temporal Effects in Laboratory Settings

The effects of this compound, can change over time in laboratory settings. It has been observed that the anticoagulant effect of Heparin can be influenced by factors such as the presence of other substances, temperature, and pH .

Dosage Effects in Animal Models

The effects of this compound, can vary with different dosages in animal models. For instance, it has been observed that higher doses of Heparin can lead to increased bleeding risk .

Metabolic Pathways

This compound, is involved in the coagulation pathway. It enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway .

Transport and Distribution

It is known that Heparin is released from mast cells and can bind to various proteins, affecting their function .

Subcellular Localization

The subcellular localization of this compound, is primarily in the granules of mast cells from where it is released . Its activity or function can be influenced by its localization within these cells .

Properties

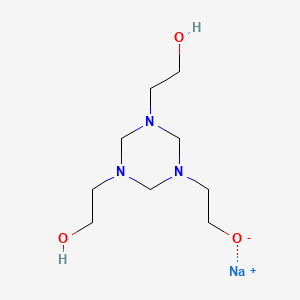

IUPAC Name |

sodium;2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N3O3.Na/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15;/h13-14H,1-9H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMTXLQWRQUKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1CCO)CC[O-])CCO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-08-1 | |

| Record name | Heparin, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heparin, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Heparin, sodium salt exert its anticoagulant effect?

A1: this compound binds to antithrombin III, a serine protease inhibitor, enhancing its ability to inactivate clotting factors like thrombin and Factor Xa. [, ] This interaction prevents fibrin formation and ultimately inhibits clot formation.

Q2: Beyond anticoagulation, what other biological activities are associated with this compound?

A2: this compound demonstrates diverse biological activities, including modulation of growth factor activity, [, ] inhibition of cell proliferation, [] and potential antiviral effects. [, ] These activities are often attributed to its interaction with various proteins beyond antithrombin III.

Q3: What is the molecular weight range of this compound?

A3: this compound exhibits a wide molecular weight range, typically from 3,000 to 30,000 Daltons. [] Low molecular weight heparin preparations (LMWH), with molecular weights around 4,000 to 7,000 Daltons, are often preferred for specific clinical applications. [, ]

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A4: Infrared (IR) spectroscopy is frequently utilized to analyze the structure of this compound. [, ] It helps identify characteristic functional groups such as sulfate and carboxyl groups, providing insights into the compound's composition and purity.

Q5: How does the ionic strength of a solution influence this compound's interaction with calcium oxalate crystals?

A5: Research suggests that this compound exhibits greater adsorption onto calcium oxalate crystals in solutions with lower ionic strength. [] This finding has implications for understanding the role of this compound in influencing crystal growth and aggregation in biological contexts, such as in the urinary tract.

Q6: Does this compound possess inherent catalytic activity?

A6: While not a catalyst in the traditional sense, this compound acts as a cofactor by binding to and enhancing the activity of enzymes like antithrombin III. [] This cofactor function is crucial for its anticoagulant properties.

Q7: Have computational methods been used to study the interaction between this compound and specific proteins?

A7: Yes, computational modeling, particularly molecular docking studies, has been employed to investigate the interaction between this compound and proteins like WWTR1. [] Such studies provide insights into the binding affinity, key amino acid residues involved, and potential mechanisms of action.

Q8: How does the molecular weight of this compound influence its biological activity?

A8: Lower molecular weight heparin preparations (LMWH) generally exhibit a longer half-life and more predictable pharmacokinetic properties compared to unfractionated this compound. [, ] They also tend to have a lower risk of bleeding complications, making them preferable for certain clinical scenarios. []

Q9: What strategies have been explored to enhance the stability and delivery of this compound?

A9: Researchers have investigated the incorporation of this compound into various drug delivery systems, including nanoparticles [, ] and biodegradable templates. [] These approaches aim to achieve controlled release, improve stability, and enhance its therapeutic efficacy.

Q10: How is this compound typically administered?

A10: this compound is primarily administered intravenously or subcutaneously due to its poor oral bioavailability. [] Its administration route significantly impacts its pharmacokinetic profile and therapeutic onset.

Q11: Is resistance to this compound a known clinical challenge?

A11: While true resistance to this compound is rare, some patients may exhibit a reduced response, often attributed to acquired antithrombin III deficiency or increased levels of clotting factors. []

Q12: What is the most significant adverse effect associated with this compound therapy?

A12: Bleeding is a major concern with this compound therapy, and careful dose monitoring and patient selection are crucial to minimize this risk. []

Q13: What are the advantages of using nanoparticles for this compound delivery?

A13: Nanoparticle-based delivery systems offer advantages such as enhanced stability, controlled release of this compound, and the potential for targeted delivery to specific tissues. []

Q14: Are there specific biomarkers used to monitor the effectiveness of this compound therapy?

A14: Clinical monitoring of this compound therapy typically involves measuring the activated partial thromboplastin time (aPTT), which reflects the time it takes for blood to clot. []

Q15: How is the amount of this compound bound to biomaterials typically quantified?

A15: The Toluidine Blue assay is a common method for quantifying this compound bound to biomaterials. [] It relies on the metachromatic shift of Toluidine Blue upon binding to this compound, allowing for spectrophotometric determination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

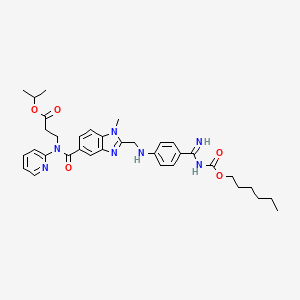

![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)

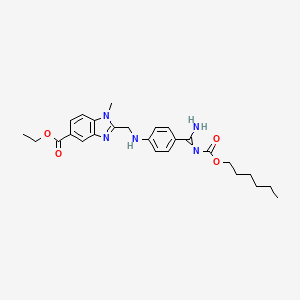

![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)

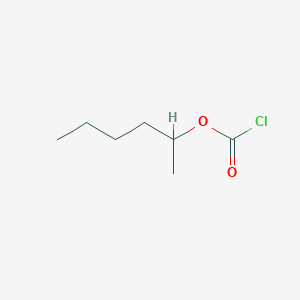

![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)